molecular formula C17H15NO2S B10842121 2-thiomorpholino-4H-benzo[h]chromen-4-one

2-thiomorpholino-4H-benzo[h]chromen-4-one

Cat. No. B10842121
M. Wt: 297.4 g/mol
InChI Key: IIWOVJPSKUAWDA-UHFFFAOYSA-N
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Description

2-Thiomorpholino-4H-benzo[h]chromen-4-one is a heterocyclic compound that belongs to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound, which includes a thiomorpholine ring fused to a benzo[h]chromen-4-one core, contributes to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-thiomorpholino-4H-benzo[h]chromen-4-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 2-hydroxyacetophenone with thiomorpholine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Thiomorpholino-4H-benzo[h]chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives of the parent compound.

Comparison with Similar Compounds

2-Thiomorpholino-4H-benzo[h]chromen-4-one can be compared with other chromen-4-one derivatives such as 2-phenyl-4H-chromen-4-one and 2-methyl-4H-chromen-4-one. While these compounds share a similar core structure, the presence of the thiomorpholine ring in this compound imparts unique chemical and biological properties. For example, the thiomorpholine ring enhances the compound’s solubility and bioavailability, making it more effective in biological applications .

Similar Compounds

properties

Molecular Formula

C17H15NO2S

Molecular Weight

297.4 g/mol

IUPAC Name

2-thiomorpholin-4-ylbenzo[h]chromen-4-one

InChI

InChI=1S/C17H15NO2S/c19-15-11-16(18-7-9-21-10-8-18)20-17-13-4-2-1-3-12(13)5-6-14(15)17/h1-6,11H,7-10H2

InChI Key

IIWOVJPSKUAWDA-UHFFFAOYSA-N

Canonical SMILES

C1CSCCN1C2=CC(=O)C3=C(O2)C4=CC=CC=C4C=C3

Origin of Product

United States

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